NVP-TAE 684

Description

Properties

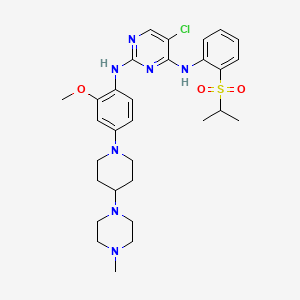

IUPAC Name |

5-chloro-2-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H40ClN7O3S/c1-21(2)42(39,40)28-8-6-5-7-26(28)33-29-24(31)20-32-30(35-29)34-25-10-9-23(19-27(25)41-4)37-13-11-22(12-14-37)38-17-15-36(3)16-18-38/h5-10,19-22H,11-18H2,1-4H3,(H2,32,33,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQWUGDVOUVUTOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)N4CCC(CC4)N5CCN(CC5)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40ClN7O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30227001 | |

| Record name | 5-Chloro-N2-[2-methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]phenyl]-N4-[2-[(1-methylethyl)sulfonyl]phenyl]-2,4-pyrimidinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

761439-42-3 | |

| Record name | 5-Chloro-N2-[2-methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]phenyl]-N4-[2-[(1-methylethyl)sulfonyl]phenyl]-2,4-pyrimidinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=761439-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | TAE-684 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0761439423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-N2-[2-methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]phenyl]-N4-[2-[(1-methylethyl)sulfonyl]phenyl]-2,4-pyrimidinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAE-684 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH1713MN4K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

NVP-TAE 684 mechanism of action

An In-depth Technical Guide to the Mechanism of Action of NVP-TAE684

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-TAE684 is a potent and highly selective small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3] It was developed to target cancers driven by aberrant ALK activity, most notably Anaplastic Large-Cell Lymphoma (ALCL) characterized by the NPM-ALK fusion protein.[1][4][5] Constitutive activation of the ALK fusion protein is a primary oncogenic driver in these malignancies, promoting cell survival and proliferation.[1][4] This guide details the core mechanism of action of NVP-TAE684, its effects on cellular signaling, and the experimental methodologies used to characterize its function.

Core Mechanism of Action: Direct ALK Inhibition

NVP-TAE684 functions as an ATP-competitive inhibitor, binding to the kinase domain of ALK. This binding action prevents the autophosphorylation and subsequent activation of ALK.[6] The inhibition is rapid and sustained, effectively shutting down the catalytic activity of the ALK kinase.[1][6] This leads to a direct blockade of the oncogenic signals driven by constitutively active ALK fusion proteins such as NPM-ALK and EML4-ALK.[1][2][7]

Inhibition of Downstream Signaling Pathways

The therapeutic effects of NVP-TAE684 are a direct consequence of inhibiting ALK and its downstream signaling cascades. The key pathways affected are crucial for cell growth, proliferation, and survival.

-

STAT Pathway : ALK activation leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[1][6] These transcription factors play a critical role in mediating the oncogenic effects of NPM-ALK. NVP-TAE684 treatment leads to a dose-dependent inhibition of STAT3 and STAT5 phosphorylation.[2][6]

-

PI3K/AKT Pathway : The Phosphoinositide 3-kinase (PI3K)/AKT pathway, a central regulator of cell survival and metabolism, is another downstream target. NVP-TAE684 treatment suppresses the phosphorylation of AKT, thereby inactivating this pro-survival pathway.[2][8][9]

-

RAS/MEK/ERK Pathway : The Mitogen-Activated Protein Kinase (MAPK) pathway, involving ERK1/2, is also activated by ALK and contributes to cell proliferation. Inhibition of ALK by NVP-TAE684 results in a significant reduction of ERK phosphorylation.[2][6][8]

The simultaneous inhibition of these critical pathways culminates in the potent anti-tumor activity of NVP-TAE684.

Cellular Consequences

The inhibition of pro-survival and proliferative signaling by NVP-TAE684 manifests in distinct cellular outcomes:

-

Cell Cycle Arrest : Treatment with NVP-TAE684 induces cell cycle arrest, although the specific phase can vary by cell type. In ALCL and Ba/F3 NPM-ALK cells, a G1 phase arrest is observed.[2][7][10] In contrast, studies on pancreatic adenocarcinoma cells have shown an accumulation of cells in the G2/M phase.[8][9]

-

Induction of Apoptosis : By blocking critical survival signals from pathways like PI3K/AKT, NVP-TAE684 effectively induces programmed cell death, or apoptosis, in ALK-dependent cancer cells.[1][2][6][8] This is a primary mechanism for its tumor regression capabilities.

-

Biomarker Modulation : NVP-TAE684 treatment leads to the down-regulation of CD30 expression, a characteristic cell surface marker of ALCL. This suggests CD30 could serve as a pharmacodynamic biomarker to monitor the therapeutic inhibition of NPM-ALK activity in vivo.[1][6][10]

Quantitative Data Presentation

The potency and selectivity of NVP-TAE684 have been quantified across various cell lines and kinase assays.

Table 1: In Vitro Potency of NVP-TAE684 in ALK-Dependent Cancer Cell Lines

| Cell Line | Cancer Type | ALK Fusion/Mutation | IC₅₀ (nM) | Reference(s) |

|---|---|---|---|---|

| Karpas-299 | Anaplastic Large-Cell Lymphoma | NPM-ALK | 2 | [2] |

| SU-DHL-1 | Anaplastic Large-Cell Lymphoma | NPM-ALK | 2-5 | [7] |

| Ba/F3 | Pro-B Cell Line (Engineered) | NPM-ALK | 3 | [2][7] |

| H3122 | Non-Small Cell Lung Cancer | EML4-ALK | Potent activity noted |[2] |

Table 2: Kinase Selectivity Profile of NVP-TAE684

| Kinase | IC₅₀ (nM) | Selectivity (Fold vs. ALK) | Reference(s) |

|---|---|---|---|

| ALK | 2-10 | 1x | [1][2][7] |

| InsR (Insulin Receptor) | ~10-20 | ~5-10x less sensitive | [6] |

| IGF1R | Similar to InsR | ~5-10x less sensitive |[6] |

Table 3: IC₅₀ Values of NVP-TAE684 in Human Pancreatic Adenocarcinoma Cell Lines

| Cell Line | IC₅₀ (µM) | Reference(s) |

|---|---|---|

| MIA PaCa-2 | 0.29 | [8][9] |

| BxPC-3 | 0.25 | [8][9] |

| CFPAC-1 | 0.44 | [8][9] |

| Colo-357 | 0.66 | [8][9] |

| AsPC-1 | 0.85 | [8][9] |

| Panc-1 | 0.81 | [8][9] |

Mechanisms of Resistance

As with other targeted therapies, resistance to NVP-TAE684 can emerge. Studies have shown that specific secondary mutations within the ALK kinase domain can reduce the inhibitor's efficacy. For instance, the I1171N substitution confers cross-resistance to NVP-TAE684 and other ALK inhibitors.[11] Conversely, cells with the L1196Q mutation, which confers resistance to crizotinib, remain sensitive to NVP-TAE684.[11] This highlights the differential sensitivity profiles of various ALK inhibitors against emergent resistance mutations.

References

- 1. Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. agscientific.com [agscientific.com]

- 4. pnas.org [pnas.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. pnas.org [pnas.org]

- 11. Crizotinib-resistant NPM-ALK mutants confer differential sensitivity to unrelated Alk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

NVP-TAE684: A Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Summary

NVP-TAE684 is a small molecule inhibitor that has demonstrated high potency and selectivity for Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase frequently implicated in the pathogenesis of several cancers.[1][2][3] This technical guide provides a comprehensive overview of NVP-TAE684, focusing on its primary target, mechanism of action, and the experimental methodologies used to characterize its activity. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of oncology, signal transduction, and drug discovery.

Primary Target and Mechanism of Action

The primary molecular target of NVP-TAE684 is the Anaplastic Lymphoma Kinase (ALK).[1][2][3] In many cancer types, particularly anaplastic large-cell lymphoma (ALCL), ALK is constitutively activated due to a chromosomal translocation that results in the formation of a fusion protein, most commonly Nucleophosmin-Anaplastic Lymphoma Kinase (NPM-ALK).[1] This fusion event leads to ligand-independent dimerization and autophosphorylation of the ALK kinase domain, triggering a cascade of downstream signaling pathways that promote cell proliferation, survival, and transformation.

NVP-TAE684 exerts its inhibitory effect by binding to the ATP-binding pocket of the ALK kinase domain. This competitive inhibition prevents the autophosphorylation of ALK, thereby blocking the initiation of downstream signaling cascades.[1] Studies have shown that treatment with NVP-TAE684 leads to a rapid and sustained decrease in the phosphorylation of ALK and its key downstream effectors.[1]

The inhibition of ALK by NVP-TAE684 has been shown to suppress three major signaling pathways:

-

STAT3 Pathway: NVP-TAE684 treatment leads to a dose-dependent reduction in the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[3]

-

PI3K/AKT Pathway: The inhibitor effectively suppresses the phosphorylation of AKT, a key component of the Phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial for cell survival.

-

RAS/RAF/MAPK Pathway: NVP-TAE684 also leads to a decrease in the phosphorylation of ERK1/2, a central kinase in the Mitogen-Activated Protein Kinase (MAPK) pathway that regulates cell proliferation and differentiation.

The collective inhibition of these pathways ultimately results in cell cycle arrest, primarily at the G1 phase, and the induction of apoptosis in ALK-dependent cancer cells.[1][2]

Quantitative Data

The potency and selectivity of NVP-TAE684 have been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) and kinase selectivity data.

Table 1: IC50 Values of NVP-TAE684 in Various Cancer Cell Lines

| Cell Line | Cancer Type | ALK Status | IC50 (nM) | Reference |

| Karpas-299 | Anaplastic Large-Cell Lymphoma | NPM-ALK positive | 2-5 | [2] |

| SU-DHL-1 | Anaplastic Large-Cell Lymphoma | NPM-ALK positive | 2-5 | [2] |

| Ba/F3 NPM-ALK | Pro-B Cell Line (Engineered) | NPM-ALK positive | 3 | [2] |

| AsPC-1 | Pancreatic Adenocarcinoma | Not specified | 850 ± 5 | [4] |

| Panc-1 | Pancreatic Adenocarcinoma | Not specified | 810 ± 10 | [4] |

| MIA PaCa-2 | Pancreatic Adenocarcinoma | Not specified | 290 ± 2 | [4] |

| Capan-1 | Pancreatic Adenocarcinoma | Not specified | 860 ± 12 | [4] |

| CFPAC-1 | Pancreatic Adenocarcinoma | Not specified | 440 ± 7 | [4] |

| Colo-357 | Pancreatic Adenocarcinoma | Not specified | 660 ± 9 | [4] |

| BxPC-3 | Pancreatic Adenocarcinoma | Not specified | 250 ± 6 | [4] |

Table 2: Kinase Selectivity Profile of NVP-TAE684

| Kinase | IC50 (nM) | Fold Selectivity vs. ALK | Reference |

| ALK | 3 | 1 | [1] |

| InsR | >1000 (cellular assay) | >333 | [1] |

| Other Kinases (Panel of 35) | 500 - 3000 | 167 - 1000 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of NVP-TAE684.

Cell Proliferation Assay (MTT or Luciferase-based)

This assay is used to determine the concentration of NVP-TAE684 that inhibits the growth of cancer cell lines by 50% (IC50).

Materials:

-

Cancer cell lines (e.g., Karpas-299, SU-DHL-1)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well clear or white-walled microplates

-

NVP-TAE684 stock solution (e.g., 10 mM in DMSO)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luciferase-based viability reagent (e.g., Bright-Glo™ Luciferase Assay System)

-

Solubilization buffer (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

-

Plate reader (absorbance for MTT, luminescence for luciferase)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of NVP-TAE684 in complete culture medium. The final concentrations should typically range from 0.1 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of NVP-TAE684. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Viability Assessment:

-

For MTT Assay: Add 10 µL of MTT reagent to each well and incubate for 4 hours. Add 100 µL of solubilization buffer and incubate overnight. Read the absorbance at 570 nm.

-

For Luciferase Assay: Add a volume of the luciferase reagent equal to the volume of the cell culture medium in each well. Mix and incubate for 5-10 minutes. Read the luminescence.

-

-

Data Analysis: Subtract the background reading from all wells. Normalize the data to the vehicle control (100% viability). Plot the percentage of cell viability against the log concentration of NVP-TAE684 and fit a dose-response curve to determine the IC50 value.

Western Blot Analysis for ALK Phosphorylation

This method is used to assess the inhibitory effect of NVP-TAE684 on the autophosphorylation of ALK and its downstream signaling proteins.

Materials:

-

Cancer cell lines expressing ALK (e.g., Karpas-299)

-

NVP-TAE684

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ALK (Tyr1604), anti-total ALK, anti-phospho-STAT3, anti-total STAT3, anti-phospho-AKT, anti-total AKT, anti-phospho-ERK1/2, anti-total ERK1/2, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with various concentrations of NVP-TAE684 for a specified time (e.g., 4 hours). Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis by NVP-TAE684.

Materials:

-

Cancer cell lines

-

NVP-TAE684

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with NVP-TAE684 at the desired concentrations for 24-48 hours.

-

Cell Harvesting and Staining: Harvest the cells (including any floating cells in the supernatant). Wash the cells with cold PBS and resuspend them in Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Use unstained, Annexin V-FITC only, and PI only controls for setting up the compensation and gates.

-

Data Interpretation:

-

Annexin V-negative and PI-negative cells are live cells.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Visualizations

ALK Signaling Pathway Inhibition by NVP-TAE684

Caption: NVP-TAE684 inhibits NPM-ALK, blocking downstream signaling pathways.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of NVP-TAE684.

Western Blot Experimental Workflow

Caption: Workflow for Western Blot analysis of ALK inhibition.

Conclusion

NVP-TAE684 is a well-characterized, potent, and selective inhibitor of ALK, with significant preclinical activity against ALK-driven cancers. Its mechanism of action, involving the direct inhibition of ALK autophosphorylation and the subsequent blockade of key downstream signaling pathways, provides a strong rationale for its therapeutic potential. The data and protocols presented in this guide offer a solid foundation for further research into the biological effects of NVP-TAE684 and the development of novel ALK-targeted therapies.

References

NVP-TAE684: A Technical Guide to its Discovery and Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-TAE684 is a potent and selective small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK). Its discovery marked a significant advancement in the targeted therapy of ALK-driven malignancies, particularly Anaplastic Large Cell Lymphoma (ALCL). This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological characterization of NVP-TAE684. It includes a summary of its inhibitory activity, detailed experimental protocols for key biological assays, and visualizations of its mechanism of action and synthetic pathway.

Discovery and Rationale

NVP-TAE684 was identified through a high-throughput screening campaign aimed at discovering inhibitors of the constitutively active NPM-ALK fusion protein, a key oncogenic driver in a subset of ALCL.[1][2] The primary goal was to develop a highly potent and selective inhibitor that could effectively block the kinase activity of ALK, thereby inhibiting the proliferation and survival of ALK-dependent cancer cells. NVP-TAE684 emerged as a lead compound due to its exceptional potency, with IC50 values in the low nanomolar range against ALCL-derived cell lines.[3][4][5][6]

Chemical Synthesis

The chemical synthesis of NVP-TAE684, with the IUPAC name 5-Chloro-N4-[2-(isopropylsulfonyl)phenyl]-N2-{2-methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]phenyl}-2,4-pyrimidinediamine, involves a multi-step process. While a detailed, step-by-step protocol from a single source is not publicly available, a plausible synthetic route can be constructed based on the synthesis of structurally similar 2,4-diaminopyrimidine derivatives. The key steps likely involve the sequential substitution of a di-chlorinated pyrimidine core.

A proposed workflow for the synthesis is outlined below:

Caption: Proposed synthetic workflow for NVP-TAE684.

Biological Activity and Selectivity

NVP-TAE684 exhibits potent inhibitory activity against the NPM-ALK fusion protein and other ALK variants. Its efficacy has been demonstrated in both enzymatic and cell-based assays.

In Vitro Inhibitory Activity

The inhibitory potency of NVP-TAE684 against various cancer cell lines is summarized in the table below.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Karpas-299 | Anaplastic Large Cell Lymphoma | 2 - 5 | [6] |

| SU-DHL-1 | Anaplastic Large Cell Lymphoma | 2 - 10 | [2][3][4] |

| Ba/F3 NPM-ALK | Murine Pro-B cells (transfected) | 3 | [4] |

| AsPC-1 | Pancreatic Adenocarcinoma | 0.85 µM (850 nM) | [7] |

| Panc-1 | Pancreatic Adenocarcinoma | 0.81 µM (810 nM) | [7] |

| MIA PaCa-2 | Pancreatic Adenocarcinoma | 0.29 µM (290 nM) | [7] |

| Capan-1 | Pancreatic Adenocarcinoma | 0.86 µM (860 nM) | [7] |

| CFPAC-1 | Pancreatic Adenocarcinoma | 0.44 µM (440 nM) | [7] |

| Colo-357 | Pancreatic Adenocarcinoma | 0.66 µM (660 nM) | [7] |

| BxPC-3 | Pancreatic Adenocarcinoma | 0.25 µM (250 nM) | [7] |

Kinase Selectivity

Mechanism of Action: Signaling Pathway Inhibition

NVP-TAE684 exerts its anti-cancer effects by inhibiting the autophosphorylation of the NPM-ALK fusion protein, which in turn blocks its downstream signaling pathways. This leads to the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.

The key signaling pathways inhibited by NVP-TAE684 are depicted below:

Caption: Inhibition of NPM-ALK signaling by NVP-TAE684.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of NVP-TAE684.

Cell Proliferation Assay (MTT Assay)

This protocol is adapted from studies on pancreatic adenocarcinoma cells.[7]

-

Cell Seeding: Seed cancer cells (e.g., AsPC-1, Panc-1, MIA PaCa-2) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of NVP-TAE684 (e.g., 0, 0.01, 0.1, 1, and 10 µM) for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells.

Apoptosis Assay (Annexin V Staining)

This protocol is based on the methods used for ALCL and Ba/F3 NPM-ALK cells.[3]

-

Cell Treatment: Treat cells (e.g., Ba/F3 NPM-ALK, SU-DHL-1) with the desired concentration of NVP-TAE684 (e.g., 50 nM) or DMSO for 48 hours.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and 7-Aminoactinomycin D (7-AAD) according to the manufacturer's instructions.

-

Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and dead (7-AAD positive) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is derived from studies on Karpas-299 cells.[3]

-

Cell Treatment: Treat Karpas-299 cells with NVP-TAE684 (e.g., 50 nM) or DMSO for 48 hours.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry to determine the distribution of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Signaling Proteins

This protocol is a general procedure based on the analysis of NPM-ALK downstream signaling.[3][8]

-

Cell Lysis: Treat cells with NVP-TAE684 for the desired time and concentrations. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against p-ALK, ALK, p-STAT3, STAT3, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

The workflow for a typical Western blot experiment is as follows:

Caption: A typical workflow for Western blot analysis.

Conclusion

NVP-TAE684 is a seminal example of a targeted therapeutic agent developed to inhibit a specific oncogenic driver. Its high potency and selectivity for ALK have made it an invaluable tool for both basic research into ALK-driven cancers and as a foundation for the development of next-generation ALK inhibitors. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field of oncology and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. agscientific.com [agscientific.com]

- 6. selleckchem.com [selleckchem.com]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Anaplastic lymphoma kinase inhibitor NVP‑TAE684 suppresses the proliferation of human pancreatic adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

NVP-TAE684: A Deep Dive into its Anaplastic Lymphoma Kinase (ALK) Inhibitor Selectivity Profile

For the attention of researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the selectivity profile of NVP-TAE684, a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK).

NVP-TAE684 has emerged as a significant tool in the study of ALK-driven malignancies. Its efficacy is rooted in its high affinity for ALK and its ability to discriminate between ALK and other structurally similar kinases, a critical factor in minimizing off-target effects and enhancing its therapeutic index. This document collates key quantitative data, details the experimental methodologies used to ascertain the inhibitor's profile, and visualizes the underlying biological and experimental frameworks.

Quantitative Selectivity Profile of NVP-TAE684

The selectivity of NVP-TAE684 has been rigorously evaluated through both biochemical and cellular assays. The following tables summarize the half-maximal inhibitory concentrations (IC50) against a panel of kinases, highlighting the inhibitor's potent and selective activity against ALK.

Table 1: Cellular Activity of NVP-TAE684 against ALK-Dependent and Other Cell Lines

| Cell Line | Target Kinase | IC50 (nM) | Description |

| Karpas-299 | NPM-ALK | 2 - 5 | Human Anaplastic Large-Cell Lymphoma (ALCL) cell line.[1] |

| SU-DHL-1 | NPM-ALK | 2 - 10 | Human ALCL cell line.[1][2] |

| Ba/F3 NPM-ALK | NPM-ALK | 3 | Murine pro-B cell line engineered to express NPM-ALK.[1] |

| Ba/F3 | (No specific oncogenic driver) | > 1000 | Parental murine pro-B cell line, used as a negative control.[1] |

| Ba/F3 Tel-Flt3 | Tel-Flt3 | 554 | Ba/F3 cells transformed with Tel-Flt3 fusion kinase.[2] |

| Ba/F3 Tel-Tie2 | Tel-Tie2 | > 1000 | Ba/F3 cells transformed with Tel-Tie2 fusion kinase.[2] |

| H-4-II-E | Insulin Receptor (InsR) | 1200 | Rat hepatoma cell line used to assess activity against InsR.[2] |

Table 2: Biochemical (Enzymatic) Activity of NVP-TAE684 against Various Kinases

| Kinase | IC50 (nM) | Notes |

| NPM-ALK | < 10 | Significant phosphorylation reduction observed at this concentration.[2] |

| Insulin Receptor (InsR) | ≈ 10 - 20 | High homology with ALK.[2] |

| Insulin-like Growth Factor 1 Receptor (IGF1R) | Similar to InsR | |

| Flt3 | 3 | [2] |

| Tie2 | 12 | [2] |

A noteworthy discrepancy is observed between the biochemical and cellular assays for kinases like InsR, Flt3, and Tie2. NVP-TAE684 demonstrates potent inhibition in enzymatic assays, but this does not translate to similar potency in a cellular context, indicating a high degree of cellular selectivity for ALK.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of NVP-TAE684's selectivity profile.

In Vitro Kinase Assay (for InsR and IGF-1R)

This protocol outlines a homogeneous time-resolved fluorescence (HTRF) assay used to determine the IC50 of NVP-TAE684 against Insulin Receptor (InsR) and Insulin-like Growth Factor 1 Receptor (IGF-1R).[1]

Materials:

-

NVP-TAE684

-

Recombinant InsR or IGF-1R enzyme

-

ATP (10 mM)

-

Biotinylated Poly(EY) (Glu, Tyr 4:1) substrate (20 mg/ml)

-

Kinase reaction buffer (20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 3 mM MnCl2, 1 mM DTT, 10 mM NaVO4, 0.1 mg/ml BSA)

-

Detection reagents

-

384-well plates

-

Analyst GT plate reader

Procedure:

-

Prepare serial dilutions of NVP-TAE684 (typically ranging from 10 nM to 500 nM).

-

In a 384-well plate, combine 50 nL of the diluted NVP-TAE684 with 4 ng of the InsR or IGF-1R enzyme.

-

Add ATP and the biotinylated Poly(EY) substrate to the wells.

-

Incubate the reaction mixture for 1 hour at ambient temperature.

-

Stop the reaction and add detection reagents according to the manufacturer's instructions.

-

Incubate for 30 minutes.

-

Read the fluorescence signals on an Analyst GT plate reader.

-

Calculate IC50 values using appropriate software (e.g., XLFit).[1]

Cellular Proliferation Assay

This protocol describes a luciferase-based assay to measure the effect of NVP-TAE684 on the proliferation and survival of various cell lines.[1]

Materials:

-

Luciferase-expressing cell lines (e.g., Karpas-299, SU-DHL-1, Ba/F3 NPM-ALK)

-

NVP-TAE684

-

DMSO (vehicle control)

-

Appropriate cell culture medium and supplements

-

384-well plates

-

Bright-Glo Luciferase Assay System

-

Luminometer

Procedure:

-

Seed the luciferase-expressing cells in 384-well plates at a density of 2.5 x 10^4 cells per well.

-

Prepare serial dilutions of NVP-TAE684 in the appropriate cell culture medium. Also, prepare a DMSO control.

-

Add the diluted NVP-TAE684 or DMSO to the cells.

-

Incubate the plates for 72 hours under standard cell culture conditions.

-

Add the Bright-Glo Luciferase Assay reagent to each well.

-

Measure the luminescence using a luminometer.

-

Normalize the relative luminescence values to the DMSO-treated control wells to determine the percent survival.

-

Generate IC50 values using curve-fitting software (e.g., XLFit).[1]

Visualizing the Molecular and Experimental Landscape

To further elucidate the mechanisms and methodologies discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: NPM-ALK signaling pathway and its inhibition by NVP-TAE684.

Caption: Experimental workflow for determining kinase inhibitor selectivity.

Caption: Logic of NVP-TAE684's therapeutic window.

References

Downstream Effects of NVP-TAE684 on STAT3 Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-TAE684 is a potent and highly selective small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK). Constitutive activation of ALK, often through chromosomal translocations resulting in fusion proteins like NPM-ALK, is a key driver in several malignancies, including anaplastic large-cell lymphoma (ALCL) and non-small cell lung cancer (NSCLC). A critical downstream effector of oncogenic ALK signaling is the Signal Transducer and Activator of Transcription 3 (STAT3). This technical guide provides an in-depth analysis of the downstream effects of NVP-TAE684 on the STAT3 signaling pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Introduction to NVP-TAE684 and STAT3 Signaling

NVP-TAE684 exerts its therapeutic effects by targeting the ATP-binding pocket of the ALK tyrosine kinase, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades. One of the most crucial of these cascades is the JAK-STAT pathway, with STAT3 playing a pivotal role in mediating the oncogenic signals of ALK. In cancer cells harboring ALK fusion proteins, STAT3 is constitutively phosphorylated, leading to its dimerization, nuclear translocation, and the transcriptional activation of genes involved in cell proliferation, survival, and apoptosis resistance. The inhibition of ALK by NVP-TAE684 effectively abrogates this aberrant STAT3 signaling, representing a key mechanism of its anti-tumor activity.

Quantitative Analysis of NVP-TAE684's Effect on STAT3 Signaling

The inhibitory effect of NVP-TAE684 on the ALK-STAT3 signaling axis has been quantified in various preclinical studies. The data consistently demonstrates a dose- and time-dependent inhibition of STAT3 phosphorylation and activity, leading to downstream cellular consequences.

Table 1: Inhibition of Cell Proliferation by NVP-TAE684 in ALK-Dependent Cell Lines

| Cell Line | Cancer Type | ALK Fusion | IC50 (nM) | Reference |

| Karpas-299 | Anaplastic Large-Cell Lymphoma | NPM-ALK | 2-5 | [1] |

| SU-DHL-1 | Anaplastic Large-Cell Lymphoma | NPM-ALK | 2-5 | [1] |

| Ba/F3 NPM-ALK | Pro-B Cell Line (Engineered) | NPM-ALK | 2-10 | [2] |

Table 2: Dose-Dependent Inhibition of STAT3 Phosphorylation by NVP-TAE684

| Cell Line | Treatment Concentration | Duration | Inhibition of p-STAT3 (Tyr705) | Reference |

| Ba/F3 NPM-ALK | 10 nM | 4 hours | Significant decrease | [1] |

| Ba/F3 NPM-ALK | >50 nM | 4 hours | Complete inhibition | [1] |

| Karpas-299 | 10 nM | 4 hours | Significant decrease | [1] |

| Karpas-299 | >50 nM | 4 hours | Complete inhibition | [1] |

| MIA PaCa-2 | 0.01, 0.1, 1 µM | 8 hours | Dose-dependent reduction | [3] |

| Colo-357 | 0.01, 0.1, 1 µM | 8 hours | Dose-dependent reduction | [3] |

Table 3: Time-Dependent Inhibition of STAT3 Phosphorylation by NVP-TAE684

| Cell Line | Treatment Concentration | Time Point | Inhibition of p-STAT3 (Tyr705) | Reference |

| Ba/F3 NPM-ALK | 50 nM | 1 hour | Significant reduction | [1] |

| Ba/F3 NPM-ALK | 50 nM | 2 hours | Further reduction | [1] |

| Ba/F3 NPM-ALK | 50 nM | 4 hours | Complete inhibition | [1] |

Table 4: Downstream Cellular Effects of NVP-TAE684

| Effect | Cell Line | Treatment Conditions | Observation | Reference |

| Apoptosis | Ba/F3 NPM-ALK, SU-DHL-1 | 50 nM for 48 hours | Increased Annexin V positive cells | [1] |

| Cell Cycle Arrest | Karpas-299 | 25 nM for 72 hours | 72% of cells arrested in G1 phase | [1] |

| Downregulation of Survivin | EML4-ALK positive lung cancer cells | Not specified | Inhibition of survivin expression | [4] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by NVP-TAE684 and the general workflows for the experimental protocols detailed in the subsequent section.

Caption: NVP-TAE684 inhibits ALK, blocking downstream STAT3, PI3K/AKT, and RAS/ERK pathways.

Caption: A streamlined workflow for Western blot analysis.

Caption: The key steps involved in a typical immunoprecipitation experiment.

Caption: Workflow for assessing STAT3 transcriptional activity using a luciferase reporter assay.

Detailed Experimental Protocols

The following protocols provide a framework for investigating the effects of NVP-TAE684 on STAT3 signaling. Specific parameters may require optimization based on the cell line and experimental conditions.

Western Blotting for Phospho-STAT3

Objective: To determine the levels of phosphorylated STAT3 (Tyr705) and total STAT3 in cells treated with NVP-TAE684.

Materials:

-

Cell culture reagents

-

NVP-TAE684

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat with various concentrations of NVP-TAE684 or vehicle control for the desired time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine protein concentration using the BCA assay.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.

-

Protein Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add ECL substrate and visualize protein bands using an imaging system.

-

Analysis: Quantify band intensities and normalize phospho-STAT3 levels to total STAT3 and the loading control.

Immunoprecipitation of STAT3

Objective: To isolate STAT3 and its interacting proteins to study post-translational modifications or protein-protein interactions following NVP-TAE684 treatment.

Materials:

-

Cell lysis buffer (non-denaturing, e.g., Triton X-100 based)

-

Anti-STAT3 antibody

-

Isotype control IgG

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

Procedure:

-

Cell Lysis: Lyse treated and control cells with a non-denaturing lysis buffer.

-

Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-STAT3 antibody or an isotype control IgG overnight at 4°C.

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using an elution buffer.

-

Analysis: Analyze the eluted proteins by Western blotting.

STAT3 Luciferase Reporter Assay

Objective: To quantitatively measure the transcriptional activity of STAT3 in response to NVP-TAE684 treatment.

Materials:

-

STAT3 reporter plasmid (containing STAT3 response elements driving luciferase expression)

-

Control plasmid (e.g., Renilla luciferase for normalization)

-

Transfection reagent

-

Dual-luciferase reporter assay system

Procedure:

-

Transfection: Co-transfect cells with the STAT3 reporter plasmid and the control plasmid.

-

Treatment: After transfection, treat the cells with NVP-TAE684 at various concentrations.

-

Cell Lysis: Lyse the cells according to the reporter assay kit protocol.

-

Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine if NVP-TAE684 treatment affects the binding of STAT3 to the promoter regions of its target genes.

Materials:

-

Formaldehyde (for cross-linking)

-

Glycine (for quenching)

-

Cell lysis and nuclear lysis buffers

-

Sonicator

-

Anti-STAT3 antibody

-

Isotype control IgG

-

Protein A/G magnetic beads

-

Wash buffers of increasing stringency

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Primers for qPCR targeting the promoter regions of STAT3 target genes

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Quenching: Quench the cross-linking reaction with glycine.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-STAT3 antibody or an isotype control IgG.

-

Immune Complex Capture: Capture the antibody-chromatin complexes with protein A/G beads.

-

Washing: Wash the beads to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin and reverse the cross-links by heating.

-

DNA Purification: Purify the DNA.

-

qPCR Analysis: Use quantitative PCR to amplify the DNA regions of interest and determine the enrichment of STAT3 binding at specific gene promoters.

Conclusion

NVP-TAE684 is a potent inhibitor of ALK and its downstream signaling pathways, with the STAT3 cascade being a critical target. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the molecular mechanisms of NVP-TAE684 and its impact on STAT3-mediated oncogenesis. The dose- and time-dependent inhibition of STAT3 phosphorylation, leading to cell cycle arrest, apoptosis, and the downregulation of pro-survival genes, underscores the therapeutic potential of targeting the ALK-STAT3 axis in ALK-driven cancers. The detailed experimental workflows offer a practical guide for the continued exploration of NVP-TAE684 and the development of novel therapeutic strategies.

References

- 1. Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

NVP-TAE684: A Potent Inhibitor of ALK Fusion Proteins in Oncogenesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NVP-TAE684, a highly potent and selective small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) and its fusion proteins. Constitutive activation of ALK through chromosomal rearrangements resulting in fusion proteins is a key driver in several cancers, including anaplastic large-cell lymphoma (ALCL) and a subset of non-small cell lung cancer (NSCLC).[1][2][3][4] NVP-TAE684 has demonstrated significant efficacy in preclinical models by targeting these oncogenic drivers, inducing cell cycle arrest and apoptosis.[1][2][3][4] This document details the mechanism of action of NVP-TAE684, presents key quantitative data, outlines relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.

Mechanism of Action: Inhibition of ALK-Mediated Oncogenic Signaling

ALK fusion proteins, such as NPM-ALK, lead to ligand-independent dimerization and constitutive activation of the ALK kinase domain.[5][6] This aberrant activation triggers a cascade of downstream signaling pathways crucial for cancer cell proliferation, survival, and differentiation.[6][7] The primary signaling cascades activated by ALK fusion proteins include:

-

JAK-STAT Pathway: Primarily STAT3, which mediates anti-apoptotic signals.[6][7]

-

PI3K-AKT Pathway: Crucial for cell survival by inhibiting pro-apoptotic proteins.[6][7]

-

PLCγ Pathway: Contributes to mitogenic signaling.[7]

NVP-TAE684 exerts its anti-tumor effects by directly inhibiting the autophosphorylation of the ALK fusion protein.[1] This action blocks the recruitment and activation of downstream signaling molecules, effectively shutting down the oncogenic signals driving cancer cell growth and survival.[1][8][9]

Quantitative Data: Potency and Cellular Effects of NVP-TAE684

NVP-TAE684 has shown high potency against various cancer cell lines harboring ALK fusions. The following tables summarize its inhibitory concentrations and effects on the cell cycle and apoptosis.

Table 1: In Vitro Inhibitory Activity of NVP-TAE684

| Cell Line | Cancer Type | ALK Fusion | IC50 (nM) |

| Karpas-299 | Anaplastic Large-Cell Lymphoma | NPM-ALK | 2 - 5 |

| SU-DHL-1 | Anaplastic Large-Cell Lymphoma | NPM-ALK | 2 - 5 |

| Ba/F3 NPM-ALK | Murine Pro-B Cells (Transformed) | NPM-ALK | 2 - 5 |

| H2228 | Non-Small Cell Lung Cancer | EML4-ALK | Data not specified |

| H3122 | Non-Small Cell Lung Cancer | EML4-ALK | Data not specified |

| AsPC-1 | Pancreatic Adenocarcinoma | Not specified | 0.85 ± 0.005 µM |

| Panc-1 | Pancreatic Adenocarcinoma | Not specified | 0.81 ± 0.01 µM |

| MIA PaCa-2 | Pancreatic Adenocarcinoma | Not specified | 0.29 ± 0.002 µM |

| Capan-1 | Pancreatic Adenocarcinoma | Not specified | 0.86 ± 0.012 µM |

| CFPAC-1 | Pancreatic Adenocarcinoma | Not specified | 0.44 ± 0.007 µM |

| Colo-357 | Pancreatic Adenocarcinoma | Not specified | 0.66 ± 0.009 µM |

| BxPC-3 | Pancreatic Adenocarcinoma | Not specified | 0.25 ± 0.006 µM |

Data sourced from multiple studies.[1][8][9][10]

Table 2: Cellular Effects of NVP-TAE684 Treatment

| Cell Line | Effect on Cell Cycle | Induction of Apoptosis |

| Karpas-299 | G1 phase arrest: 72% of cells in G1 after 72h with 25 nM, compared to 26% in control.[1][3] | Significant induction of apoptosis observed.[1] |

| Ba/F3 NPM-ALK | G1 phase arrest.[10] | 85-95% of cells were Annexin V-positive after 48h of treatment.[11] |

| SU-DHL-1 | Data not specified | Induction of apoptosis observed with 50 nM for 48h.[1] |

| MIA PaCa-2 | G2/M arrest: from 17.5% to 74.7% with 1 µM for 24h.[8][9] | Significant increase in caspase-3/7 activity with 1 and 10 µM.[8][9] |

| Colo-357 | G2/M arrest: from 14.1% to 73.2% with 10 µM for 24h.[8][9] | Significant increase in caspase-3/7 activity with 1 and 10 µM.[8][9] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the key signaling pathways and a general experimental workflow for evaluating NVP-TAE684.

Caption: ALK fusion protein downstream signaling pathways.

Caption: NVP-TAE684 mechanism of ALK inhibition.

Caption: Experimental workflow for evaluating NVP-TAE684.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of NVP-TAE684. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Proliferation/Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of viable cells and is commonly used to determine the IC50 of a compound.

Materials:

-

ALK-positive cancer cell lines

-

Complete cell culture medium

-

NVP-TAE684 stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of NVP-TAE684 in complete culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of NVP-TAE684 (and a DMSO vehicle control).

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.[8][9]

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[8][9]

-

Centrifuge the plate (if using suspension cells) and carefully remove the medium.

-

Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8][9]

-

Measure the absorbance at a wavelength of 560 nm using a microplate reader.[8][9]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Western Blot Analysis for Phosphoprotein Levels

This technique is used to detect the phosphorylation status of ALK and its downstream effectors, providing direct evidence of target engagement and pathway inhibition.

Materials:

-

ALK-positive cancer cell lines

-

NVP-TAE684

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and membrane (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ALK, anti-ALK, anti-p-STAT3, anti-STAT3, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like α-tubulin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to grow to a suitable confluency.

-

Treat the cells with various concentrations of NVP-TAE684 for a specified time (e.g., 4-8 hours).[1][8][9]

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

Apoptosis Assay (Caspase-Glo 3/7 Assay)

This luminometric assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

-

ALK-positive cancer cell lines

-

NVP-TAE684

-

White-walled 96-well plates

-

Caspase-Glo® 3/7 Assay System

-

Luminometer

Procedure:

-

Seed cells in a white-walled 96-well plate.

-

Treat the cells with various concentrations of NVP-TAE684 for a specified time (e.g., 24 hours).[8][9]

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gentle shaking.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence of each sample using a luminometer.[8][9] An increase in luminescence indicates higher caspase-3/7 activity and thus, increased apoptosis.

Conclusion

NVP-TAE684 is a potent and selective inhibitor of oncogenic ALK fusion proteins, demonstrating significant anti-proliferative and pro-apoptotic activity in preclinical cancer models. Its ability to effectively block the autophosphorylation of ALK and inhibit key downstream signaling pathways underscores its therapeutic potential for ALK-driven malignancies. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on targeted cancer therapies. Further investigation into NVP-TAE684 and other next-generation ALK inhibitors is crucial for overcoming resistance and improving patient outcomes.[12]

References

- 1. Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. The Transcriptional Roles of ALK Fusion Proteins in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. selleckchem.com [selleckchem.com]

- 11. glpbio.com [glpbio.com]

- 12. Reactome | NVP-TAE684-resistant ALK mutants [reactome.org]

NVP-TAE684: A Deep Dive into its Impact on Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

NVP-TAE684, a potent and selective small-molecule inhibitor, has emerged as a significant tool in cancer research, particularly in malignancies driven by the anaplastic lymphoma kinase (ALK). This technical guide provides an in-depth analysis of the cellular pathways modulated by NVP-TAE684, offering a comprehensive resource for understanding its mechanism of action and advancing drug development efforts.

Core Mechanism of Action: Targeting the ALK Signaling Axis

NVP-TAE684 primarily exerts its effects by inhibiting the kinase activity of ALK, a receptor tyrosine kinase that plays a crucial role in cell growth and proliferation.[1][2][3][4] In several cancers, particularly anaplastic large-cell lymphoma (ALCL) and certain types of non-small cell lung cancer (NSCLC), ALK is constitutively activated due to chromosomal rearrangements, most commonly forming the NPM-ALK fusion protein.[3][4][5] NVP-TAE684 has demonstrated high potency against both wild-type and mutated ALK, including the EML4-ALK fusion oncogene.[1][2]

The inhibition of ALK autophosphorylation by NVP-TAE684 triggers a cascade of downstream effects, primarily impacting three major signaling pathways: STAT3/STAT5, PI3K/AKT, and MAPK/ERK.[5]

Key Cellular Pathways Modulated by NVP-TAE684

STAT3/STAT5 Signaling Pathway

The Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5, are key downstream effectors of ALK signaling.[4][5] Constitutive ALK activity leads to the phosphorylation and activation of STAT3 and STAT5, which then translocate to the nucleus and promote the transcription of genes involved in cell survival and proliferation.[5]

NVP-TAE684 treatment results in a rapid and sustained, dose-dependent inhibition of STAT3 and STAT5 phosphorylation.[2][5] This blockade of STAT signaling is a critical component of the anti-tumor activity of NVP-TAE684.[5]

PI3K/AKT Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is another critical downstream target of ALK. Its activation is essential for cell survival, growth, and proliferation.[6] NVP-TAE684 treatment leads to a dose-dependent reduction in the phosphorylation of AKT, indicating the inhibition of this pathway.[2][5] However, in some EML4-ALK-positive lung cancer cells, the PI3K-AKT pathway was not significantly affected by NVP-TAE684, suggesting that the dependency on this pathway can be cell-type specific.[7][8]

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival.[5] NVP-TAE684 effectively suppresses the phosphorylation of ERK in a dose-dependent manner, leading to the downregulation of this pro-proliferative pathway.[2][5]

Cellular Consequences of NVP-TAE684 Treatment

The inhibition of these critical signaling pathways by NVP-TAE684 culminates in significant anti-cancer effects:

-

Induction of Apoptosis: By blocking pro-survival signals from the STAT3/5 and PI3K/AKT pathways, NVP-TAE684 effectively induces programmed cell death in ALK-dependent cancer cells.[1][3][4][5][9] This is often accompanied by the upregulation of pro-apoptotic proteins like BIM.[7]

-

Cell Cycle Arrest: NVP-TAE684 has been shown to induce cell cycle arrest, primarily at the G1 phase in ALCL cells and at the G2/M phase in pancreatic adenocarcinoma cells.[3][5][10][11] This prevents the uncontrolled proliferation of cancer cells.

-

Downregulation of CD30: In ALCL, NVP-TAE684 treatment leads to the downregulation of CD30 expression, a key biomarker for this disease.[3][4][5] This effect is likely mediated through the inhibition of the MAPK/ERK pathway, which is involved in CD30 promoter activation.[5]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of NVP-TAE684 from various studies.

Table 1: In Vitro IC50 Values for Cell Proliferation

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Karpas-299 | Anaplastic Large-Cell Lymphoma | 2-5 | [1] |

| SU-DHL-1 | Anaplastic Large-Cell Lymphoma | 2-5 | [1] |

| Ba/F3 NPM-ALK | Pro-B Cell Line (Engineered) | 3 | [1][2] |

| H3122 | Non-Small Cell Lung Cancer | <10 | [2] |

| H3122 CR | Crizotinib-Resistant NSCLC | <10 | [2] |

| AsPC-1 | Pancreatic Adenocarcinoma | 0.85 µM | [10] |

| Panc-1 | Pancreatic Adenocarcinoma | 0.81 µM | [10] |

| MIA PaCa-2 | Pancreatic Adenocarcinoma | 0.29 µM | [10] |

| Capan-1 | Pancreatic Adenocarcinoma | 0.86 µM | [10] |

| CFPAC-1 | Pancreatic Adenocarcinoma | 0.44 µM | [10] |

| Colo-357 | Pancreatic Adenocarcinoma | 0.66 µM | [10] |

| BxPC-3 | Pancreatic Adenocarcinoma | 0.25 µM | [10] |

Table 2: Inhibition of Downstream Signaling

| Pathway Component | Cell Line | Concentration for Inhibition | Effect | Reference |

| p-STAT3/5 | Ba/F3 NPM-ALK, Karpas-299 | 10-50 nM | Significant to complete inhibition | [5] |

| p-AKT | Karpas-299 | Dose-dependent | Reduction in phosphorylation | [5] |

| p-ERK | Karpas-299 | Dose-dependent | Reduction in phosphorylation | [5] |

| p-ALK (Y1604) | MIA PaCa-2, Colo-357 | 0.01-1 µM | Marked reduction | [11] |

| p-AKT (S473) | MIA PaCa-2, Colo-357 | 0.01-1 µM | Effective inhibition | [10][12] |

| p-ERK1/2 (Y202/T204) | MIA PaCa-2, Colo-357 | 0.01-1 µM | Effective inhibition | [10][12] |

Detailed Experimental Protocols

Western Blot Analysis for Phosphorylated Proteins

Objective: To assess the phosphorylation status of key proteins in the ALK signaling pathways following NVP-TAE684 treatment.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., Karpas-299, MIA PaCa-2) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of NVP-TAE684 (e.g., 0, 10, 50, 100 nM or 0, 0.01, 0.1, 1 µM) for a specified duration (e.g., 4, 8, or 24 hours). A DMSO-treated group should be used as a vehicle control.

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-ALK, ALK, p-STAT3, STAT3, p-AKT, AKT, p-ERK, ERK) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like α-tubulin or β-actin to ensure equal protein loading.[10][11]

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of NVP-TAE684 on the proliferation and viability of cancer cells.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to attach overnight.

-

Drug Treatment: Treat the cells with a serial dilution of NVP-TAE684 for a specified period (e.g., 72 hours).

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol with HCl, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.[12]

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of NVP-TAE684 on cell cycle distribution.

Methodology:

-

Cell Treatment: Treat cells with NVP-TAE684 at various concentrations for a defined period (e.g., 24, 48, or 72 hours).

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in each phase of the cell cycle.[3][5]

Off-Target Effects and Resistance

While NVP-TAE684 is a highly selective ALK inhibitor, it has been shown to have some off-target activity against other kinases such as c-Fes and LRRK2.[9] Additionally, resistance to NVP-TAE684 can develop through mutations in the ALK kinase domain.[13] Interestingly, NVP-TAE684 has also been found to reverse multidrug resistance mediated by the ABCG2 transporter by inhibiting its efflux function.[14][15]

Conclusion

NVP-TAE684 is a powerful inhibitor of ALK-driven oncogenic signaling. Its ability to potently block the STAT3/5, PI3K/AKT, and MAPK/ERK pathways leads to significant anti-tumor effects, including the induction of apoptosis and cell cycle arrest. This in-depth guide provides a foundational understanding of the cellular and molecular mechanisms underlying the action of NVP-TAE684, which is crucial for its continued development and application in cancer therapy. The provided experimental protocols offer a starting point for researchers to investigate the effects of this and similar compounds in their own research.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pnas.org [pnas.org]

- 4. Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 9. NVP-TAE684 - LKT Labs [lktlabs.com]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. Anaplastic lymphoma kinase inhibitor NVP‑TAE684 suppresses the proliferation of human pancreatic adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Reactome | NVP-TAE684-resistant ALK mutants [reactome.org]

- 14. Reversal Effect of ALK Inhibitor NVP-TAE684 on ABCG2-Overexpressing Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

NVP-TAE684: A Technical Guide to its Binding Affinity for the ALK Kinase Domain

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity of NVP-TAE684 to the Anaplastic Lymphoma Kinase (ALK) domain. This document consolidates quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows to serve as a valuable resource for researchers in oncology and drug discovery.

Quantitative Binding Affinity Data

NVP-TAE684 is a highly potent and selective inhibitor of the ALK kinase domain. Its binding affinity has been characterized by various in vitro and cell-based assays, with key quantitative metrics summarized in the table below.

| Parameter | Value (nM) | Assay System | Reference(s) |

| IC50 | 2 - 10 | Inhibition of ALK-dependent cell proliferation (various cell lines) | [1][2][3][4][5][6] |

| IC50 | 3 | Inhibition of Ba/F3 NPM-ALK cell proliferation | [2][3] |

| IC50 | < 10 | Inhibition of NPM-ALK autophosphorylation in Karpas-299 and SU-DHL-1 cells | [1] |

| IC50 | ≈10 - 20 | In vitro kinase assay against recombinant Insulin Receptor (InsR), a highly homologous kinase | [1][6] |

| Ki | 0.65 | Not specified |

Mechanism of Action

NVP-TAE684 functions as an ATP-competitive inhibitor, binding to the ATP-binding site within the catalytic domain of the ALK kinase. This binding event prevents the phosphorylation of ALK and its downstream signaling effectors, thereby inhibiting tumor cell proliferation and survival.[1] The interaction is characterized by a bidentate hydrogen bond formation with the kinase hinge region.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are detailed protocols for key experimental assays used to determine the binding affinity of NVP-TAE684 to the ALK kinase domain.

In Vitro Biochemical Kinase Assay (Adapted for ALK)

This protocol is adapted from a method used for the highly homologous Insulin Receptor (InsR) kinase and is suitable for determining the IC50 value of NVP-TAE684 against the purified ALK kinase domain in a biochemical format.[1] This assay utilizes a time-resolved fluorescence resonance energy transfer (TR-FRET) readout.

Materials:

-

Recombinant human ALK kinase domain

-

NVP-TAE684

-

ATP

-

Biotinylated Poly(E-Y) (4:1) substrate

-

Kinase Reaction Buffer (20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 3 mM MnCl₂, 1 mM DTT, 10 µM NaVO₄, 0.1 mg/mL BSA)

-

Detection Solution (50 mM EDTA, 500 mM KF, 0.5 mg/mL BSA, 5 µg/mL Eu³⁺ cryptate-labeled anti-phosphotyrosine antibody, 5 µg/mL Streptavidin-XLent)

-

384-well low-volume plates

-

Plate reader capable of TR-FRET measurements

Procedure:

-

Compound Preparation: Prepare a serial dilution of NVP-TAE684 in DMSO. Further dilute in Kinase Reaction Buffer to achieve the desired final concentrations.

-

Assay Plate Preparation: Add 2 µL of the diluted NVP-TAE684 or DMSO (vehicle control) to the wells of a 384-well plate.

-

Enzyme and Substrate Addition: Prepare a master mix containing the ALK kinase domain (e.g., 4 ng/well) and the biotinylated Poly(E-Y) substrate (e.g., 20 µg/mL) in Kinase Reaction Buffer. Add 4 µL of this master mix to each well.

-

Initiation of Kinase Reaction: Prepare an ATP solution in Kinase Reaction Buffer (e.g., 10 µM final concentration). Add 4 µL of the ATP solution to each well to start the reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Reaction Termination and Detection: Add 10 µL of the Detection Solution to each well to stop the kinase reaction and initiate the FRET signal generation.

-

Signal Reading: Incubate the plate for 30 minutes at room temperature and then read the TR-FRET signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

-

Data Analysis: Calculate the ratio of the fluorescence at 665 nm to that at 620 nm. Plot the ratio against the logarithm of the NVP-TAE684 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay

This assay measures the ability of NVP-TAE684 to inhibit the proliferation of cancer cell lines that are dependent on ALK signaling.

Materials:

-

ALK-dependent human anaplastic large-cell lymphoma cell lines (e.g., Karpas-299, SU-DHL-1) or Ba/F3 cells engineered to express NPM-ALK.

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

NVP-TAE684

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

96-well or 384-well clear-bottom white plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed the ALK-dependent cells in a 96-well or 384-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in complete culture medium.

-

Compound Treatment: Prepare serial dilutions of NVP-TAE684 in culture medium and add them to the wells. Include a DMSO-only control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Signal Reading: Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luminescence signal of the treated wells to the DMSO control. Plot the percentage of cell viability against the logarithm of the NVP-TAE684 concentration and fit the data to a dose-response curve to calculate the IC50 value.

Visualizations

ALK Signaling Pathway and Inhibition by NVP-TAE684

Caption: ALK signaling pathway and its inhibition by NVP-TAE684.

Experimental Workflow for Determining IC50

Caption: General workflow for IC50 determination of a kinase inhibitor.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. pnas.org [pnas.org]

- 5. axonmedchem.com [axonmedchem.com]

- 6. Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Basis for NVP-TAE684 Selectivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-TAE684 is a potent and selective small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS1 tyrosine kinases. Its efficacy in targeting cancers driven by aberrant ALK and ROS1 activity stems from specific molecular interactions within the ATP-binding pocket of these kinases. This technical guide provides an in-depth analysis of the structural determinants of NVP-TAE684's selectivity, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes. Understanding these foundational principles is critical for the rational design of next-generation kinase inhibitors and for overcoming mechanisms of drug resistance.

Introduction to NVP-TAE684 and Kinase Selectivity

NVP-TAE684 is a second-generation tyrosine kinase inhibitor (TKI) that has demonstrated significant therapeutic potential in preclinical models of cancers harboring ALK and ROS1 rearrangements.[1] The clinical success of TKIs is often dictated by their selectivity profile, which is the ability to inhibit the intended target kinase without significantly affecting other kinases in the human kinome. Off-target effects can lead to toxicity and limit the therapeutic window of a drug.[2] The high degree of structural homology among kinase ATP-binding sites presents a significant challenge in developing selective inhibitors.[3] NVP-TAE684 achieves its selectivity through exploitation of subtle, yet critical, differences in the amino acid composition and conformation of the ALK and ROS1 kinase domains compared to other kinases.

Quantitative Analysis of NVP-TAE684 Kinase Inhibition